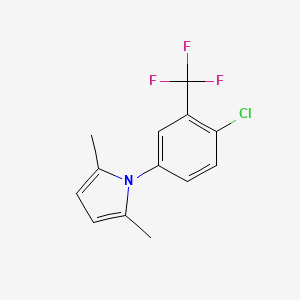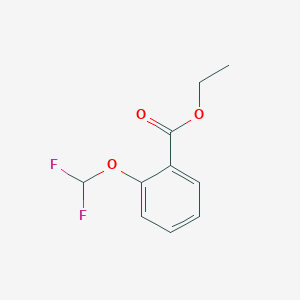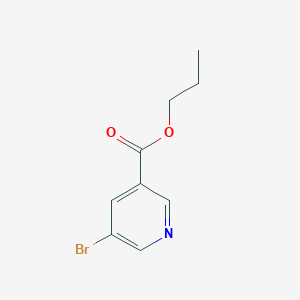
1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, also known as MPM-4, is a compound used in various fields of research and industry. It has a molecular weight of 162.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-Methyl-1H-pyrazole-4-sulfonic acid is1S/C4H6N2O3S/c1-6-3-4 (2-5-6)10 (7,8)9/h2-3H,1H3, (H,7,8,9) . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
1-Methyl-1H-pyrazole-4-sulfonic acid methylamide is a powder that is stored at room temperature . The compound has a molecular weight of 162.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Studies have explored the antiproliferative effects of N,1-dimethyl-1H-pyrazole-4-sulfonamide against cancer cells. Specifically, its impact on HeLa cells (human cervical cancer) has been investigated in vitro .
Antileishmanial and Antimalarial Activities
Pyrazole derivatives, including this compound, exhibit potent antileishmanial and antimalarial effects. Researchers have synthesized hydrazine-coupled pyrazoles and verified their structures using elemental analysis and spectroscopic techniques .
Synthetic Methods
Various methods have been employed to synthesize pyrazole derivatives, including this compound:
- Novel Reactants and Innovative Reaction Types : Scientists worldwide have contributed to advancing methodologies .
Structure-Activity Relationships
Preliminary studies have investigated the impact of substituents on the pyrazole ring. For instance, replacing the methyl group at N-1 with a phenyl group affects the antifungal activity of synthesized compounds .
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it poses certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
While specific future directions for 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide are not mentioned in the search results, it’s clear that pyrazole derivatives are a significant area of interest in medicinal chemistry and drug design . The development of new synthetic methodologies and the exploration of structural diversity are current trends in this field .
Wirkmechanismus
Target of Action
N,1-dimethyl-1H-pyrazole-4-sulfonamide, also known as 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95%, primarily targets the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.
Mode of Action
The compound interacts with the SDH enzyme, inhibiting its activity . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in energy production within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle). The inhibition of the SDH enzyme disrupts this cycle, leading to a decrease in the production of ATP, the primary energy currency of the cell .
Result of Action
The inhibition of the SDH enzyme by N,1-dimethyl-1H-pyrazole-4-sulfonamide leads to a disruption in energy production within the cell. This can result in cell death, particularly in cells that rely heavily on the citric acid cycle for energy production .
Eigenschaften
IUPAC Name |
N,1-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-7-8(2)4-5/h3-4,6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJOYMVEUJFZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-1H-pyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B6352627.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)
![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)





![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)

